molecular formula C31H30BrNO3 B12049753 2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)quinoline-4-carboxylate CAS No. 355433-30-6

2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)quinoline-4-carboxylate

Cat. No.: B12049753
CAS No.: 355433-30-6
M. Wt: 544.5 g/mol
InChI Key: ICGOUXBKQNUFGY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)quinoline-4-carboxylate is a useful research compound. Its molecular formula is C31H30BrNO3 and its molecular weight is 544.5 g/mol. The purity is usually 95%.
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Biological Activity

2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)quinoline-4-carboxylate is a complex organic compound characterized by its quinoline core structure. This compound, with a molecular formula of C32H32BrNO3C_{32}H_{32}BrNO_3 and a molecular weight of approximately 558.51 g/mol, exhibits a range of potential biological activities due to its unique structural features, including the presence of bromophenyl and heptylphenyl substituents. The following sections will delve into its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Quinoline Core : This is achieved through cyclization reactions.
  • Introduction of Substituents : The bromophenyl and heptylphenyl groups are introduced via Friedel-Crafts acylation.
  • Formation of the Ester : The final step involves esterification to yield the carboxylate ester.

The use of reagents such as aluminum chloride as a catalyst and solvents like dichloromethane is common in these reactions.

Antimicrobial Activity

The quinoline scaffold is also associated with antimicrobial properties:

  • Targeting Bacterial Enzymes : Quinoline derivatives have been identified as potent inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism leads to effective bacterial cell death .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the potential biological activities of this compound:

Compound NameUnique FeaturesBiological Activity
7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acidContains chlorineStudied for proteomics research; potential anticancer properties
5-Methoxyquinolin-8-carboxylic acidExhibits different biological activitiesUsed in various chemical syntheses
2-(4-Heptylphenyl)-8-methylquinoline-4-carboxylic acidLacks brominePotentially similar biological activities

These compounds suggest that modifications in the substituent groups can significantly influence biological activity, indicating that the heptyl and bromophenyl groups may enhance or alter the pharmacological properties of the base quinoline structure .

Properties

CAS No.

355433-30-6

Molecular Formula

C31H30BrNO3

Molecular Weight

544.5 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(4-heptylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C31H30BrNO3/c1-2-3-4-5-6-9-22-12-14-23(15-13-22)29-20-27(26-10-7-8-11-28(26)33-29)31(35)36-21-30(34)24-16-18-25(32)19-17-24/h7-8,10-20H,2-6,9,21H2,1H3

InChI Key

ICGOUXBKQNUFGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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